molecular formula C22H16ClNO4 B8715782 1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88604-95-9

1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione

Cat. No. B8715782
CAS RN: 88604-95-9
M. Wt: 393.8 g/mol
InChI Key: WAKPVNFAWXFABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione is a useful research compound. Its molecular formula is C22H16ClNO4 and its molecular weight is 393.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88604-95-9

Product Name

1-Amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

1-amino-6-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H16ClNO4/c23-13-6-7-14-15(10-13)22(27)18-16(25)11-17(20(24)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11,25H,8-9,24H2

InChI Key

WAKPVNFAWXFABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 48.8 g of β-phenylethanol, 45.2 g of ε-caprolactam, 5.2 g of dry potassium carbonate and 18.3 g of 1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone (preparation see Example 467c) is heated at 140° C. until, after about 4 hours, the reaction is complete. The mixture at 70° C. is diluted with 100 ccm of methanol, allowed to cool down, filtered with suction, washed with methanol and hot water and dried at 60° C. 14 g, corresponding to 71% of theory, of 1-amino-2-(2-phenylethoxy)-4-hydroxy-6-chloroanthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue between Indicator Numbers 50 and 51 (Colour Index Hue Indication Chart).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
1-amino-2-phenoxy-4-hydroxy-6-chloroanthraquinone
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.